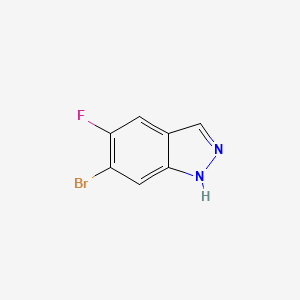

6-Bromo-5-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGKUXUUBPDMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694199 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-85-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its role as a reactant in the preparation of histone deacetylase (HDAC) inhibitors. This document is intended to serve as a key resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₇H₄BrFN₂.[1] Its structure consists of a fused bicyclic system, where a pyrazole ring is fused to a brominated and fluorinated benzene ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| CAS Number | 1286734-85-7 | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 332.2 ± 22.0 °C (Predicted) | [1] |

| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 154.7 ± 22.3 °C (Predicted) | [1] |

| Solubility | Soluble in most organic solvents, such as alcohols and ethers (by analogy).[2] | [2] |

| Storage Temperature | 2-8°C | [3] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C2C(=C1)C=NN2)FBr |

| InChI | InChI=1S/C7H4BrFN2/c8-5-2-6(9)1-4-3-10-11-7(4)5/h1-3H,(H,10,11) |

| InChIKey | YLZKXJRVDISQRH-UHFFFAOYSA-N |

Synthesis and Reactivity

A potential synthetic workflow is outlined in the diagram below. This process would typically start from a commercially available substituted aniline or benzaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectral data is not publicly available, predicted data and characteristic features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Role in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a key reactant in the preparation of histone deacetylase (HDAC) inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.

The signaling pathway of HDAC inhibition is depicted in the following diagram:

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the characterization of this compound, based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (ATR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.[9]

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[11]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant m/z range.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for similar compounds, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutic agents, particularly as a precursor for HDAC inhibitors. This technical guide has summarized its key chemical properties, structural features, and a plausible synthetic approach. While there is a need for more comprehensive experimental data for this specific compound, the information provided herein serves as a foundational resource for researchers and drug development professionals working in this area. Further investigation into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. aobchem.com [aobchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. 1286734-85-7|this compound|BLD Pharm [bldpharm.com]

- 9. agilent.com [agilent.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis of 6-Bromo-5-fluoro-1H-indazole from 4-bromo-2-methylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the preparation of 6-bromo-5-fluoro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromo-2-methylaniline. Due to the complexities of introducing a fluorine atom regioselectively onto the aniline ring in later stages, this guide outlines a more chemically feasible multi-step approach. The proposed synthesis involves an initial protection of the amine functionality, followed by a strategic nitration, deprotection, reduction of the nitro group, a Balz-Schiemann reaction for fluorination, and concludes with the formation of the indazole ring through diazotization and intramolecular cyclization. Each step is presented with a detailed experimental protocol derived from analogous transformations found in the chemical literature. Quantitative data for each reaction step, including molar equivalents, yields, and key reaction parameters, are summarized for clarity. The logical workflow of the synthesis is also visualized using a process diagram.

Proposed Synthetic Pathway

The synthesis of this compound from 4-bromo-2-methylaniline requires a multi-step sequence to ensure the correct regiochemistry of the substituents on the final indazole ring. The proposed pathway is as follows:

-

Acetylation (Amine Protection): The amino group of 4-bromo-2-methylaniline is protected as an acetamide to prevent unwanted side reactions during the subsequent nitration step and to control the regioselectivity.

-

Nitration: The acetylated compound undergoes electrophilic nitration to introduce a nitro group at the 5-position.

-

Hydrolysis (Amine Deprotection): The acetyl protecting group is removed to yield 4-bromo-2-methyl-5-nitroaniline.

-

Reduction: The nitro group is reduced to an amino group, affording 4-bromo-2-methylbenzene-1,5-diamine.

-

Balz-Schiemann Reaction (Fluorination): The newly introduced amino group at the 5-position is selectively diazotized and subsequently converted to a fluoro group.

-

Indazole Ring Formation: The final step involves the diazotization of the remaining amino group at the 1-position, followed by an intramolecular cyclization to form the this compound ring.

Data Presentation

The following table summarizes the key quantitative data for each step in the proposed synthesis of this compound. The yields are based on analogous transformations reported in the literature and should be considered as estimates.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Acetylation | 4-bromo-2-methylaniline | Acetic anhydride | Chloroform | >95 |

| 2 | Nitration | N-(4-bromo-2-methylphenyl)acetamide | Nitric acid, Sulfuric acid | Acetic acid | 70-85 |

| 3 | Hydrolysis | N-(4-bromo-2-methyl-5-nitrophenyl)acetamide | Hydrochloric acid | Ethanol/Water | >90 |

| 4 | Reduction | 4-bromo-2-methyl-5-nitroaniline | SnCl₂·2H₂O, HCl | Ethanol | 85-95 |

| 5 | Fluorination | 4-bromo-2-methylbenzene-1,5-diamine | NaNO₂, HBF₄ | Water, Ethanol | 40-60 |

| 6 | Indazole Formation | 4-bromo-5-fluoro-2-methylaniline | Isoamyl nitrite, Potassium acetate | Chloroform | 50-70 |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established methodologies for similar substrates.

Step 1: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Acetylation)

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 40°C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (Nitration)

-

Reaction Setup: Dissolve N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed thoroughly with water until the washings are neutral, and dried. The crude product can be purified by recrystallization.

Step 3: Synthesis of 4-bromo-2-methyl-5-nitroaniline (Hydrolysis)

-

Reaction Setup: Suspend N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 4: Synthesis of 4-bromo-2-methylbenzene-1,5-diamine (Reduction)

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-methyl-5-nitroaniline (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.

-

Reagent Addition: Add concentrated hydrochloric acid and stir the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC.

-

Work-up and Isolation: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 5: Synthesis of 4-bromo-5-fluoro-2-methylaniline (Balz-Schiemann Reaction)

-

Diazotization: Dissolve 4-bromo-2-methylbenzene-1,5-diamine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0-5°C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt may precipitate. If so, it should be collected by filtration, washed with cold ethanol and ether, and dried under vacuum.

-

Thermal Decomposition: Gently heat the dry diazonium salt until the evolution of nitrogen gas ceases. The decomposition should be performed with caution behind a blast shield.

-

Work-up and Purification: The residue is then worked up by distillation or extraction and purified by column chromatography to yield 4-bromo-5-fluoro-2-methylaniline.

Step 6: Synthesis of this compound (Indazole Formation)

-

Reaction Setup: Dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in chloroform.

-

Reagent Addition: Add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).

-

Reaction: Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under vacuum. Add water and concentrated hydrochloric acid to the residue and heat to 50-55°C to hydrolyze any N-acylated byproducts.

-

Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield the final product, this compound.

Mandatory Visualizations

The following diagram illustrates the proposed multi-step synthetic workflow from 4-bromo-2-methylaniline to this compound.

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole (CAS Number 1286734-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics like histone deacetylase (HDAC) inhibitors and protein degraders. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

The indazole scaffold is a prominent privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (CAS 1286734-85-7) is a synthetic intermediate that combines the indazole core with this strategic halogenation. This compound is increasingly recognized for its utility in constructing more complex molecules, particularly in the fields of oncology and inflammatory diseases. Commercial suppliers categorize it as a "Protein Degrader Building Block" and a reactant for preparing "histone deacetylase inhibitors," highlighting its significance in modern drug discovery paradigms.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1286734-85-7 | |

| Molecular Formula | C₇H₄BrFN₂ | |

| Molecular Weight | 215.02 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | PLGKUXUUBPDMAA-UHFFFAOYSA-N | |

| SMILES | FC1=C(Br)C=C2NN=CC2=C1 | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis

A proposed synthetic workflow for this compound is illustrated below. This diagram outlines the logical progression from a starting material to the final product, highlighting the key chemical transformations.

Postulated Experimental Protocol

The following is a generalized, hypothetical protocol based on established methods for indazole synthesis. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Diazotization of a suitable 2-amino-4-bromo-5-fluorotoluene derivative.

-

Dissolve the starting aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

Gently heat the reaction mixture containing the in situ generated diazonium salt.

-

The cyclization is typically achieved by heating at a temperature range of 60-100 °C, leading to the formation of the indazole ring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its applications are particularly prominent in the development of targeted therapies.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers and inflammatory diseases. HDAC inhibitors have emerged as a promising class of therapeutics. The indazole nucleus is a recognized scaffold for the development of potent and selective HDAC inhibitors.[5][6] this compound serves as a key starting material for the elaboration of novel HDAC inhibitors, where the indazole core often acts as a cap group that interacts with the surface of the enzyme.

The general workflow for utilizing this building block in the synthesis of an HDAC inhibitor is depicted below.

Protein Degraders (PROTACs)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. As a "Protein Degrader Building Block," this compound can be incorporated into the structure of PROTACs, potentially as part of the ligand that binds to the target protein or as a core scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached.[3]

The logical relationship in the design of a PROTAC utilizing this indazole derivative is shown in the following diagram.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the construction of HDAC inhibitors and protein degraders underscores its importance in contemporary drug discovery. While detailed biological data and specific synthetic protocols for this compound are not yet widely published, its commercial availability and classification by suppliers suggest its active use in ongoing research and development programs. This technical guide provides a foundational understanding of its properties and potential applications, which can aid researchers in harnessing its potential for the development of next-generation medicines. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic promise.

References

- 1. aobchem.com [aobchem.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1286734-85-7|this compound|BLD Pharm [bldpharm.com]

- 5. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Bromo-5-fluoro-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, particularly as an ATP-competitive inhibitor of protein kinases. Its structural resemblance to the purine core of ATP allows for effective binding to the kinase hinge region, a critical determinant of inhibitory activity.[1] Among the various substituted indazoles, derivatives of 6-bromo-1H-indazole have emerged as a promising class of compounds, with significant potential in oncology and other therapeutic areas. The strategic placement of a bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki and Heck cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1]

This technical guide focuses on the biological activity of 6-bromo-5-fluoro-1H-indazole derivatives. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall efficacy. While specific biological data for this compound derivatives is limited in publicly available literature, this guide will synthesize the information available for closely related 6-bromo-1H-indazole compounds to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and relevant signaling pathways.

Quantitative Biological Data

Due to the limited availability of specific quantitative data for this compound derivatives in peer-reviewed literature, the following table summarizes the in vitro inhibitory activity of several closely related 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. This data is sourced from patent literature and serves as a strong indicator of the potential potency of the this compound scaffold.

Table 1: In Vitro Inhibitory Activity of 6-Bromo-1H-indazole Derivatives against VEGFR-2

| Derivative ID | Target | IC50 (nM) | Source |

| Derivative W4 | VEGFR-2 | < 5 | [2] |

| Derivative W12 | VEGFR-2 | < 5 | [2] |

| Derivative W17 | VEGFR-2 | < 5 | [2] |

| Derivative W19 | VEGFR-2 | < 5 | [2] |

| Derivative W20 | VEGFR-2 | < 5 | [2] |

| Derivative W2 | VEGFR-2 | < 10 | [2] |

| Derivative W23 | VEGFR-2 | < 10 | [2] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2]

Key Signaling Pathways

Based on the broader class of 6-bromo-1H-indazole derivatives, the primary signaling pathways of interest for this compound compounds are those involving key protein kinases implicated in cancer, such as VEGFR-2 and Polo-like Kinase 4 (PLK4).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

PLK4 Signaling Pathway

PLK4 is a serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[2]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)

-

White 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 with distilled water.

-

Prepare Reagent Solutions:

-

Test Inhibitor: Prepare serial dilutions of the test compound in 1x Kinase Buffer.

-

Enzyme: Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

-

ATP/Substrate Mix: Prepare a solution containing the substrate and ATP in 1x Kinase Buffer.

-

-

Assay Plate Setup:

-

To "Test Inhibitor" wells, add 5 µL of the diluted test compound.

-

For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., 1x Kinase Buffer with DMSO).

-

-

Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

Initiate Reaction: Add 25 µL of the ATP/Substrate mix to all wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent to each well.

-

Incubation: Cover the plate and incubate at room temperature for 15 minutes.

-

Measure Luminescence: Read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the effect of compounds on the proliferation of cancer cell lines.[2][3][4][5][6]

Materials:

-

Human cancer cell line (e.g., HCT116, A549)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[2]

-

Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[2]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow.

Conclusion and Future Directions

Derivatives of 6-bromo-1H-indazole represent a highly promising scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. The introduction of a 5-fluoro substituent is a rational design strategy to enhance the pharmacological properties of these compounds. While direct biological data for this compound derivatives is currently scarce in the public domain, the potent anti-VEGFR-2 activity of closely related analogs suggests that this is a fruitful area for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile and identify primary and secondary targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by these compounds to confirm their on-target effects.

The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective targeted therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Chemical Landscape of 6-Bromo-5-fluoro-1H-indazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth analysis of the solubility and stability of 6-Bromo-5-fluoro-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, providing critical data and detailed experimental protocols to inform handling, formulation, and analytical method development.

Physicochemical Properties

This compound is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol .[1][2] Understanding its fundamental physicochemical properties is crucial for its application in synthetic chemistry and pharmaceutical research.

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₄BrFN₂ | [1][2] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| CAS Number | 1286734-85-7 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 332.2 ± 22.0 °C (Predicted) | [3] |

Solubility Profile

| Solvent | Qualitative Solubility | Note |

| Methanol | Slightly Soluble | Based on data for 3-Bromo-4-fluoro (1H)indazole[4] |

| DMSO | Slightly Soluble | Based on data for 3-Bromo-4-fluoro (1H)indazole[4] |

| Alcohols | Soluble | General information for 5-Bromo-6-fluoro-1H-indazole[5] |

| Ethers | Soluble | General information for 5-Bromo-6-fluoro-1H-indazole[5] |

| Water | Insoluble | Based on data for 5-Bromo-3-fluoro-1H-indazole |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a general protocol for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, DMSO, water)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solutions with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L by back-calculating from the diluted sample concentration.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter, particularly when it is used as a reactive intermediate. Stability testing helps to identify potential degradation products and establish appropriate storage and handling conditions.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended based on available data for this and similar compounds.

| Condition | Recommendation | Reference |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | [1] |

| Light | Protect from light | [6] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) | [6] |

| Moisture | Store in a dry, well-ventilated area | [6] |

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a compound.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Potential Degradation Pathways:

-

Hydrolysis: The indazole ring may be susceptible to hydrolysis under acidic or basic conditions.[6]

-

Oxidation: The electron-rich indazole ring system can be prone to oxidation.[6]

-

Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[6]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.[6]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC system with a Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize before analysis.[6]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize before analysis.[6]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.[6]

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil.[6]

-

Thermal Degradation: Heat the stock solution (in solution) and the solid compound at an elevated temperature (e.g., 80°C) for a defined period.[6]

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-PDA method. The goal is to achieve 5-20% degradation.[4]

-

Peak Purity and Identification: Use the PDA detector to assess peak purity of the parent compound in the presence of degradation products. If coupled with an MS, identify the mass of the degradation products to help elucidate their structures.

References

- 1. echemi.com [echemi.com]

- 2. 6-Bromo-5-fluoro-1-methyl-1H-indazole | C8H6BrFN2 | CID 53393244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-BROMO-4-FLUORO (1H)INDAZOLE CAS#: 885521-60-8 [m.chemicalbook.com]

- 5. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 1286734-85-7|this compound|BLD Pharm [bldpharm.com]

Spectroscopic and Spectrometric Analysis of 6-Bromo-5-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-5-fluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by presenting predicted spectroscopic data, detailed experimental protocols for its acquisition, and a visual representation of the analytical workflow. Due to the limited availability of experimental spectra in the public domain, the data presented herein is predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data from these techniques are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~8.1 | s | 1H | H3 |

| ~7.8 | d | 1H | H4 |

| ~7.5 | d | 1H | H7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d) | C5 (bearing F) |

| ~140 | C7a |

| ~135 | C3 |

| ~125 (d) | C4 |

| ~120 | C7 |

| ~115 | C3a |

| ~105 (d) | C6 (bearing Br) |

Note: The ¹³C NMR data is predicted, and the assignments are based on the analysis of structurally similar indazole compounds. The symbol 'd' indicates a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Weak | C=C Aromatic Ring Stretch |

| 1500-1450 | Strong | C=N Aromatic Ring Stretch |

| 1250-1150 | Strong | C-F Stretch |

| 1100-1000 | Strong | C-N Stretch |

| 850-750 | Strong | C-H Out-of-plane Bend |

| 700-600 | Medium | C-Br Stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 214/216 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |

| 215/217 | [M+H]⁺ | Protonated molecular ion peak, also showing the bromine isotopic pattern. |

Note: The exact mass of this compound is 213.9542 g/mol .[1] The observed m/z values will depend on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, a larger sample amount (20-50 mg) and a longer acquisition time will likely be necessary. A proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ESI source.[4]

-

If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range, ensuring to observe the expected molecular ion peaks.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

The Privileged Scaffold: 6-Bromo-5-fluoro-1H-indazole as a Core Moiety for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its structural resemblance to purine enables indazole-containing molecules to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. Among the diverse array of substituted indazoles, 6-Bromo-5-fluoro-1H-indazole has emerged as a critical synthetic intermediate in the development of targeted therapeutics. The strategic placement of the bromine and fluorine atoms provides a versatile platform for medicinal chemists to elaborate upon, leading to the generation of potent and selective inhibitors of key cellular targets.

This technical guide provides an in-depth overview of the therapeutic potential stemming from the this compound core. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of downstream therapeutic agents, their target engagement, and the relevant biological pathways. While this compound itself is not an active therapeutic, its role as a key building block is paramount in the creation of novel drugs, primarily targeting histone deacetylases (HDACs) and protein kinases.

Therapeutic Target I: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. This compound serves as a valuable starting material for the synthesis of potent and selective HDAC inhibitors.

Synthetic Pathway to Indazole-Based HDAC6 Inhibitors

A plausible synthetic route to a selective Histone Deacetylase 6 (HDAC6) inhibitor, leveraging the this compound scaffold, is outlined below. This pathway culminates in a hydroxamic acid derivative, a common zinc-binding group (ZBG) essential for HDAC inhibition.

Caption: Synthetic workflow for an indazole-based HDAC6 inhibitor.

Experimental Protocol: Synthesis of an Indazole Hydroxamic Acid

The following is a generalized experimental protocol for the synthesis of an indazole-based hydroxamic acid, a potent HDAC inhibitor, starting from a 6-bromo-1H-indazole derivative.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (4:1), add the desired arylboronic acid or ester (1.2 eq), a palladium catalyst like Pd(dppf)Cl2 (0.05 eq), and a base such as K2CO3 (2.0 eq).

-

Degas the mixture with nitrogen or argon and heat to 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1H-indazole derivative.

Step 2: N-Alkylation

-

To a solution of the 6-aryl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add the desired alkylating agent containing a protected amine and a linker (e.g., Boc-protected aminoethyl bromide) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Step 3: Deprotection

-

Dissolve the N-alkylated indazole derivative in a suitable solvent (e.g., dichloromethane for a Boc group).

-

Add a deprotecting agent such as trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the amine intermediate.

Step 4: Amide Coupling

-

To a solution of the amine intermediate (1.0 eq) in a solvent like DMF, add a carboxylic acid that will be converted to the hydroxamic acid (e.g., adipic acid monomethyl ester) (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 6-18 hours.

-

Dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the ester precursor.

Step 5: Hydroxamic Acid Formation

-

Dissolve the ester precursor (1.0 eq) in a mixture of THF and methanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (excess) and a base like sodium hydroxide at 0 °C.

-

Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.

-

Acidify the reaction mixture with a weak acid (e.g., 1N HCl) to pH ~7 and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify by preparative HPLC or crystallization to obtain the final indazole hydroxamic acid.[1]

Quantitative Data: Indazole-Based HDAC Inhibitors

The following table summarizes the inhibitory activity of representative indazole-based HDAC inhibitors against various HDAC isoforms.

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) | Reference |

| 5j | HDAC6 | 1.8 ± 0.3 | HCT116 | 3.1 ± 0.6 | [2] |

| 12 | HDAC6 | - | - | - | [2] |

| 15k | HDAC1 | 2.7 | HCT-116 | - | |

| HDAC2 | 4.2 | HeLa | - | ||

| HDAC8 | 3.6 | ||||

| 15m | HDAC1 | 3.1 | HCT-116 | - | |

| HDAC2 | 3.6 | HeLa | - | ||

| HDAC8 | 3.3 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway: HDAC6 Inhibition and Cellular Effects

HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin. Inhibition of HDAC6 leads to hyperacetylation of these substrates, which has significant downstream effects on cellular processes.

Caption: Cellular consequences of HDAC6 inhibition.

Therapeutic Target II: Protein Kinases

The indazole scaffold is a well-established ATP-mimetic, making it an ideal starting point for the design of protein kinase inhibitors. The 6-bromo substituent on the indazole ring is particularly amenable to cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket.

Synthetic Pathway to Indazole-Based PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers. 6-Bromo-1H-indazole is a key precursor for the synthesis of potent PLK4 inhibitors.

Caption: Synthetic workflow for an indazole-based PLK4 inhibitor.

Experimental Protocol: Synthesis of an Indazole-Based Kinase Inhibitor

The following is a generalized experimental protocol for the synthesis of a PLK4 inhibitor, starting from 6-bromo-1H-indazole.[3]

Step 1: Iodination

-

Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF.

-

Add N-iodosuccinimide (NIS) (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to afford 6-bromo-3-iodo-1H-indazole.

Step 2: THP Protection

-

To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in a suitable solvent, add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of an acid such as p-toluenesulfonic acid.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and work up to isolate the THP-protected indazole.

Step 3 & 4: Cross-Coupling Reactions

-

The protected 6-bromo-3-iodo-1H-indazole can undergo sequential palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling at the 3-position with a terminal alkyne, followed by a Suzuki or Buchwald-Hartwig coupling at the 6-position with a boronic acid or an amine, respectively.

-

These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent system.

Step 5: THP Deprotection

-

The final deprotection of the THP group is typically achieved under acidic conditions, for example, with HCl in an alcohol solvent, to yield the final kinase inhibitor.

Quantitative Data: Indazole-Based Kinase Inhibitors

The following table presents the inhibitory activity of representative indazole-based kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [3] |

| MCF-7 | 0.979 | [3] | |||

| H460 | 1.679 | [3] | |||

| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [4] |

| Axitinib | VEGFRs, PLK4 | 0.2-1.6 (VEGFRs), 6.5 (PLK4) | - | - | [4] |

| CFI-400945 | PLK4 | 2.8 | - | - | [4] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway: PLK4 Inhibition and Cancer Cell Fate

PLK4 is a critical regulator of centriole duplication during the cell cycle. Its inhibition disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells that are often dependent on PLK4 overexpression.

Caption: The impact of PLK4 inhibition on the cell cycle and cancer cell survival.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors of HDACs and protein kinases underscores its importance in modern drug discovery. The synthetic methodologies and biological data presented in this guide provide a framework for the continued exploration of the indazole scaffold in the development of novel therapeutic agents. For researchers and drug development professionals, this compound represents a key starting point for generating innovative molecules with the potential to address significant unmet medical needs, particularly in the field of oncology.

References

- 1. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 2. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Bromo-5-fluoro-1H-indazole Interactions: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 6-Bromo-5-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available research on this specific molecule, this guide presents a hypothetical, yet methodologically rigorous, workflow for assessing its potential interactions with a plausible biological target. We use Histone Deacetylase 6 (HDAC6) as an exemplary target, based on the known activity of related indazole-based compounds as HDAC inhibitors.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering detailed protocols for molecular docking and molecular dynamics simulations, structured data presentation, and visual workflows to guide future research.

Introduction

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The specific compound, this compound, is a halogenated indazole derivative. While its synthesis is documented, its biological interactions and therapeutic potential remain largely unexplored in published literature.[3][4]

In silico modeling provides a powerful, resource-efficient approach to predict and analyze the interactions of small molecules with biological macromolecules.[5][6] Techniques such as molecular docking and molecular dynamics (MD) simulation allow for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of protein-ligand complexes at an atomic level.[7][8]

This guide outlines a complete in silico workflow to characterize the potential interactions of this compound. As recent studies have successfully developed potent indazole-based inhibitors for Histone Deacetylase 6 (HDAC6), a key enzyme in cancer and inflammatory diseases, we have selected HDAC6 as a representative target for this hypothetical study.[1][9]

Hypothetical In Silico Experimental Workflow

The workflow for investigating the interaction between this compound and a target protein like HDAC6 involves several sequential computational steps. This process begins with the preparation of both the ligand and the protein, proceeds to predicting the binding orientation through molecular docking, and culminates in a dynamic simulation to assess the stability of the complex.

Relevant Biological Pathway: HDAC Signaling

Histone Deacetylases (HDACs) are critical enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This activity modulates chromatin structure and gene expression and is integral to various signaling pathways controlling cell cycle, apoptosis, and inflammation.[10][11] An inhibitor of HDAC6, such as a derivative of this compound, would be expected to interfere with these processes, leading to hyperacetylation of target proteins like α-tubulin and potentially triggering anti-tumor responses.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the in silico workflow described above.

Table 1: Molecular Docking Results This table presents the predicted binding affinities and key interactions of this compound with the active site of HDAC6 (PDB ID: 5EDU).

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -7.9 | HIS610, HIS611, PHE620 |

| Hydrogen Bonds | 2 | HIS610, ASP700 |

| Halogen Bond (Bromine) | 1 | GLY621 (Backbone C=O) |

| Pi-Stacking Interactions | 1 | PHE620 |

| Catalytic Zinc Coordination | Yes | Indazole N-H |

Table 2: Molecular Dynamics Simulation Analysis (100 ns) This table summarizes key metrics from a 100-nanosecond MD simulation, assessing the stability of the HDAC6-ligand complex.

| Metric | Average Value | Interpretation |

| Ligand RMSD (Å) | 1.8 ± 0.4 | Stable ligand binding within the pocket |

| Protein Backbone RMSD (Å) | 2.5 ± 0.3 | No significant conformational changes to the protein |

| Radius of Gyration (Rg) (Å) | 22.5 ± 0.2 | The protein maintains a compact structure |

| Solvent Accessible Surface Area (SASA) (Ų) | 14500 ± 250 | No major unfolding events observed |

| MM/PBSA Binding Free Energy (kcal/mol) | -25.7 ± 3.1 | Favorable and stable binding energy |

Experimental Protocols

The following sections provide detailed methodologies for the core experiments in the proposed in silico workflow.

Protocol for Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the HDAC6 active site.

Software:

-

Ligand Preparation: Avogadro, Open Babel

-

Protein Preparation: UCSF Chimera, AutoDockTools

-

Docking: AutoDock Vina

Methodology:

-

Protein Preparation:

-

Download the crystal structure of human HDAC6 (e.g., PDB ID: 5EDU) from the RCSB Protein Data Bank.

-

Load the structure into UCSF Chimera. Remove all water molecules, co-crystallized ligands, and non-essential protein chains.

-

Using AutoDockTools, add polar hydrogens and compute Gasteiger charges for the protein atoms.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and generate its 3D coordinates using Avogadro.

-

Perform an energy minimization of the 3D structure using the MMFF94 force field.

-

Use Open Babel to convert the ligand file to PDBQT format, which assigns Gasteiger charges and defines rotatable bonds.

-

-

Grid Box Generation:

-

Identify the active site of HDAC6 based on the position of the co-crystallized ligand in the original PDB file.

-

In AutoDockTools, define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the catalytic zinc ion.

-

-

Docking Simulation:

-

Execute AutoDock Vina using a configuration file specifying the prepared protein, ligand, and grid box parameters.

-

Set the exhaustiveness parameter to 32 to ensure a thorough conformational search.

-

The simulation will generate multiple binding poses, ranked by their predicted binding affinity in kcal/mol.

-

-

Analysis:

-

Visualize the top-ranked poses in complex with the HDAC6 receptor using PyMOL or UCSF Chimera.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the most favorable pose.

-

Protocol for Molecular Dynamics Simulation

Objective: To evaluate the dynamic stability and interactions of the this compound-HDAC6 complex over time in a simulated physiological environment.

Software:

-

Simulation Engine: GROMACS

-

Force Fields: CHARMM36m (for protein), CGenFF (for ligand)

-

Analysis: GROMACS analysis tools, VMD/PyMOL

Methodology:

-

System Preparation:

-

Select the top-ranked docked pose from the molecular docking experiment as the starting structure.

-

Generate ligand topology and parameter files using the CGenFF server.

-

Combine the protein and ligand coordinates into a single complex file.

-

-

Solvation and Ionization:

-

Define a cubic simulation box, ensuring a minimum distance of 10 Å between the protein and the box edges.

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration of 0.15 M.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system for 50,000 steps to remove steric clashes and relax the system.

-

-

System Equilibration:

-

NVT Equilibration: Heat the system to 300 K and equilibrate for 1 nanosecond (ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Equilibrate the system for 5 ns under constant Number of particles, Pressure, and Temperature (NPT) ensemble at 1 bar and 300 K. Gradually release the position restraints on the complex.

-

-

Production MD Run:

-

Run the production simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10 picoseconds (ps).

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

-

Analyze the persistence of hydrogen bonds and other key interactions over the simulation time.

-

Calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on trajectory snapshots.

-

Conclusion

This technical guide presents a robust and detailed framework for the in silico investigation of this compound. By employing a systematic workflow of molecular docking and molecular dynamics simulation, researchers can generate valuable hypotheses about its potential biological targets, binding modes, and interaction stability. The hypothetical case study targeting HDAC6 demonstrates how this approach can elucidate potential mechanisms of action and provide a rational basis for subsequent in vitro and in vivo validation. The protocols and data structures provided herein are intended to serve as a foundational resource for advancing the study of this and other novel small molecules in the drug discovery pipeline.

References

- 1. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1286734-85-7|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern offers versatile handles for the synthesis of complex molecular architectures, leading to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in research and drug discovery.

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery. The incorporation of halogen atoms, such as bromine and fluorine, into the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This compound (CAS No. 1286734-85-7) has garnered attention as a valuable intermediate due to the distinct reactivity of its substituents, enabling selective functionalization and the exploration of new chemical space.

Discovery and History

The precise first synthesis and disclosure of this compound in the public domain is not readily apparent from currently available scientific literature and patent databases. The compound's CAS number, 1286734-85-7, points to its relatively recent emergence as a commercially available and utilized chemical entity. Its appearance in the catalogs of chemical suppliers and its citation in patent literature from the mid-2010s onwards suggest its discovery and initial synthesis likely occurred within an industrial drug discovery program, with its utility as a versatile synthetic intermediate being the primary driver for its wider availability.

While the seminal publication detailing its initial preparation remains elusive, its use is documented in patents for the synthesis of more complex molecules. For instance, a patent application from 2022 describes the use of this compound as a reactant in the preparation of pyridine derivatives as potential modulators of calcium-activated chloride channels.[1] This highlights its role as a key starting material in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1286734-85-7 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Experimental Protocols

While the initial discovery publication is not available, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indazoles. A common and effective method for the synthesis of the indazole core is the diazotization of a substituted aniline followed by cyclization.

General Synthetic Pathway

A logical retrosynthetic analysis suggests that this compound can be prepared from a suitably substituted aniline precursor, such as 4-bromo-5-fluoro-2-methylaniline. The general synthetic workflow would involve the following key transformations:

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed experimental protocol for the synthesis of this compound based on established chemical principles for indazole synthesis.

Step 1: Diazotization of 4-Bromo-5-fluoro-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-5-fluoro-2-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Work-up

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours, or until the evolution of nitrogen gas ceases. The cyclization reaction forms the indazole ring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-